4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol
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Overview
Description
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol typically involves the condensation reaction between an aldehyde or ketone and a primary amine. One efficient method involves the reaction of 1-hydroxyimino-1-phenylpropan-2-one with 4-aminophenol in the presence of a base such as triethylamine in ethanol at reflux conditions . The reaction proceeds smoothly, yielding the desired Schiff base.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of aqueous hydrogen peroxide as an oxidant, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of alkylated phenols.
Scientific Research Applications
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antifungal, antiviral, and antibacterial properties.
Medicine: Potential use in the development of new therapeutic agents due to its biological activities.
Industry: Used as an intermediate in the synthesis of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol involves its ability to coordinate with metal ions through the imine nitrogen and phenolic oxygen atoms. This coordination can stabilize various oxidation states of metals, making it useful in catalytic transformations . The compound’s biological activity is attributed to its ability to interact with cellular targets, disrupting essential biological processes in pathogens .
Comparison with Similar Compounds
Similar Compounds
4-aminophenol: A precursor in the synthesis of 4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol.
Schiff bases: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to its specific structure, which allows it to form stable metal complexes and exhibit a wide range of biological activities. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C15H14N2O2 |
---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol |
InChI |
InChI=1S/C15H14N2O2/c1-11(16-13-7-9-14(18)10-8-13)15(17-19)12-5-3-2-4-6-12/h2-10,18-19H,1H3/b16-11?,17-15- |
InChI Key |
CXOSQHSGIHORFG-XQHWYNRFSA-N |
Isomeric SMILES |
CC(=NC1=CC=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)O)C(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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